5-Bromo-3-(piperidin-4-yl)-1H-indole
Overview
Description
“5-Bromo-3-(piperidin-4-yl)-1H-indole” is a chemical compound . It’s also known as 5-BROMO-3-PIPERIDIN-4-YL-1H-INDAZOLE . The CAS number is 889945-66-8 .
Synthesis Analysis
The synthesis of pyridine derivatives, which includes “5-Bromo-3-(piperidin-4-yl)-1H-indole”, involves the remodeling of (Aza)indole/Benzofuran skeletons . A ring cleavage methodology reaction is used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The molecular weight of “5-Bromo-3-(piperidin-4-yl)-1H-indole” is 280.169 . The molecular formula is C12H14BrN3 .Chemical Reactions Analysis
Pyridine derivatives, including “5-Bromo-3-(piperidin-4-yl)-1H-indole”, are important structural motifs found in numerous bioactive molecules . They are used either as biologically active substances or as building blocks for polymers with unique physical properties .Scientific Research Applications
1. Pharmacological Properties
5-Bromo-3-(piperidin-4-yl)-1H-indole and its derivatives have been studied for their pharmacological properties. For instance, the fluorination of indole compounds has shown to produce selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles, indicating potential applications in neuropsychiatric disorders (M. B. van Niel et al., 1999). Additionally, the synthesis of deuterium-labeled CCR2 antagonists from indole compounds, including 5-Bromo-3-(piperidin-4-yl)-1H-indole, highlights their use in developing new therapeutic agents for treating inflammatory diseases (R. Lin, Yong-Xiang Gong, Rhys Salter, 2022).
2. Antibacterial and Antifungal Activities
Some derivatives of 5-Bromo-3-(piperidin-4-yl)-1H-indole have demonstrated significant antibacterial and antifungal activities. A study on Schiff and Mannich bases of Isatin and its derivatives, including 5-bromo derivatives, showed promising antimicrobial activity, indicating potential for developing new antimicrobial drugs (S. Pandeya et al., 2000).
3. Antimalarial Activity
The exploration of the 3-piperidin-4-yl-1H-indole scaffold has identified new compounds with potential antimalarial properties. This research is significant in the context of developing novel and affordable antimalarial drugs (S. A. Santos et al., 2015).
4. Dual Inhibitor for Neurodegenerative Diseases
Studies have identified indole derivatives, including those related to 5-Bromo-3-(piperidin-4-yl)-1H-indole, as dual inhibitors of cholinesterase and monoamine oxidase. This suggests their potential application in treating neurodegenerative diseases like Alzheimer's (Oscar M. Bautista-Aguilera et al., 2014).
5. Structural Studies and Synthesis Techniques
Research has also focused on the synthesis and structural analysis of indole derivatives. Studies on the synthesis and absolute configuration of enantiomeric pure 3-(piperidin-3-yl)-1H-indole derivatives contribute to the understanding of their chemical properties, which is crucial for their application in various fields (M. Król et al., 2022).
6. Corrosion Inhibition
Indole derivatives, including 5-Bromo-3-(piperidin-4-yl)-1H-indole, have been explored for their potential as corrosion inhibitors. Their effectiveness in protecting metals from corrosion in acidic environments indicates their utility in industrial applications (C. Verma et al., 2016).
Future Directions
properties
IUPAC Name |
5-bromo-3-piperidin-4-yl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2/c14-10-1-2-13-11(7-10)12(8-16-13)9-3-5-15-6-4-9/h1-2,7-9,15-16H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIMYAPBXRJWMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CNC3=C2C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20459915 | |
Record name | 5-Bromo-3-(piperidin-4-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20459915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-(piperidin-4-yl)-1H-indole | |
CAS RN |
149669-42-1 | |
Record name | 5-Bromo-3-(piperidin-4-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20459915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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